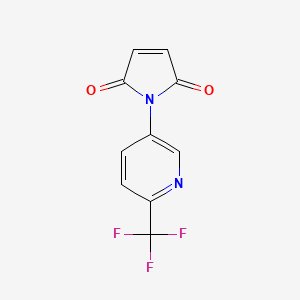

1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrole-2,5-dione moiety

Vorbereitungsmethoden

The synthesis of 1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl substituent. This can be achieved through various methods, including the cyclization of appropriate precursors under specific conditions.

Introduction of the Pyrrole-2,5-dione Moiety: The pyrrole-2,5-dione moiety is introduced through a reaction involving the pyridine derivative. This step often requires the use of strong bases or acids to facilitate the formation of the desired product.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The trifluoromethyl group and other substituents on the pyridine ring can undergo substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimalarial Activity

Recent studies have indicated that derivatives of this compound exhibit promising antimalarial properties. For instance, the compound has been evaluated for its inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis in malaria parasites. Inhibitors targeting this enzyme can potentially disrupt the growth of the parasite, making it a viable candidate for antimalarial drug development .

Anticancer Properties

Research has shown that 1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione and its derivatives exhibit anticancer activities against various cell lines. In vitro studies have demonstrated cytotoxic effects on cancer cells such as A549 (lung cancer) and K562 (leukemia) at micromolar concentrations. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .

Agricultural Applications

Fungicidal Activity

The compound has also been investigated for its antifungal properties. Bioassays reveal that certain derivatives show significant activity against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest that the compound could be utilized in developing new fungicides for crop protection .

Insecticidal Properties

In addition to antifungal applications, some derivatives have demonstrated insecticidal activity against pests such as Spodoptera frugiperda. The efficacy of these compounds indicates their potential role in integrated pest management strategies in agriculture .

Materials Science Applications

Polymer Chemistry

The unique structure of this compound allows it to act as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | Varies | Inhibition of dihydroorotate dehydrogenase |

| Anticancer | A549 (lung cancer) | 10 - 100 | Significant reduction in cell viability |

| Antifungal | Botrytis cinerea | 50 | High inhibition rate |

| Insecticidal | Spodoptera frugiperda | 500 | Moderate insecticidal activity |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| 1-(6-(trifluoromethyl)pyridin-3-yl)-... | X | Doxorubicin | Y |

| Other Derivative A | Z | Cisplatin | W |

Wirkmechanismus

The mechanism of action of 1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. The pyrrole-2,5-dione moiety can form hydrogen bonds and other interactions with amino acid residues, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound also features a trifluoromethyl group on a pyridine ring but lacks the pyrrole-2,5-dione moiety, resulting in different chemical and biological properties.

Fluorinated Pyridines: These compounds share the trifluoromethyl-substituted pyridine ring but differ in the additional functional groups attached, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrrole-2,5-dione moiety, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione (CAS No. 138949-38-9) is a synthetic compound characterized by the presence of a trifluoromethyl group on a pyridine ring and a pyrrole-2,5-dione moiety. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₀H₅F₃N₂O₂

- Molecular Weight : 242.15 g/mol

- Structure : The compound features a pyridine ring with a trifluoromethyl substituent and a pyrrole-2,5-dione structure, which influences its interactions with biological targets.

The mechanism of action for this compound involves:

- Hydrophobic Interactions : The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes and interact with hydrophobic pockets in proteins.

- Hydrogen Bonding : The pyrrole-2,5-dione moiety can form hydrogen bonds with amino acid residues in target proteins, influencing binding affinity and specificity.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor activity. For instance:

- A study demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines (e.g., HCT116) with GI50 values ranging from 1.0×10−8 to 1.6×10−8 M .

- These compounds were shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to potential applications in targeted cancer therapies .

Anti-inflammatory Properties

In addition to antitumor effects, this compound has been investigated for its anti-inflammatory properties:

- Studies revealed that certain derivatives could inhibit pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) .

- The anti-inflammatory activity was assessed using both antiproliferative studies and cytokine production assays.

Synthesis and Testing

A series of experiments were conducted to synthesize various derivatives of pyrrole-2,5-dione to evaluate their biological activities:

- Synthesis : Derivatives were synthesized through reactions involving 3,4-dichloro-pyrrole intermediates treated with appropriate amines.

- Testing for Anticancer Activity : Compounds were tested against colon cancer cell lines, showing promising results in inhibiting tumor growth in vivo .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-amino-3-chloro-pyrrole derivatives | Similar scaffold | Inhibitory effects on EGFR and VEGFR2 |

| Fluorinated Pyridines | Trifluoromethyl group | Varying reactivity and applications |

Eigenschaften

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-3-yl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2/c11-10(12,13)7-2-1-6(5-14-7)15-8(16)3-4-9(15)17/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCNDLJAQBINDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N2C(=O)C=CC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.